1,3-Dioctyl glyceryl ether

Vue d'ensemble

Description

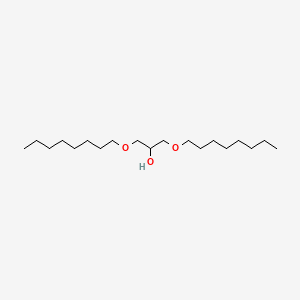

1,3-Dioctyl glyceryl ether is a useful research compound. Its molecular formula is C19H40O3 and its molecular weight is 316.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrial Applications

- Surfactants

-

Pharmaceuticals

- This compound is utilized in pharmaceutical formulations due to its ability to enhance the solubility and bioavailability of active ingredients. It facilitates the transport of drugs across biological membranes, including skin and the blood-brain barrier .

- Case Study: In dermatological preparations, this compound has been shown to improve the penetration of topical medications for treating skin conditions .

- Cosmetics

| Product Type | Application |

|---|---|

| Lotions | Moisturization |

| Deodorants | Odor control |

| Hair Care Products | Conditioning |

- Agricultural Chemicals

- Fuel Additives

Environmental Considerations

The synthesis and application of this compound present a more environmentally friendly alternative compared to traditional petrochemical-derived surfactants. Its biodegradability and lower toxicity profile make it a favorable choice in green chemistry initiatives .

Research Findings

Recent studies have highlighted the antimicrobial properties of this compound, suggesting its potential use in medical applications beyond pharmaceuticals. For instance, it has shown effectiveness against various bacterial strains, which could lead to its incorporation into antimicrobial coatings or wound dressings .

Analyse Des Réactions Chimiques

Phase-Transfer Catalysis (PTC) Method

-

Reactants : Octanol (1 mol), epichlorohydrin (2 mol), tetrabutylammonium bromide (TBAB, 0.00625 mol), and NaOH (1.5 mol) .

-

Conditions : Reaction at 38–42°C, followed by n-hexane extraction and vacuum distillation (50–51°C at 0.041 mmHg) .

-

Yield : Up to 92.3% octylglycidyl ether, with byproducts like 3-chloroprop-2-enylglycidyl ether (1.0–7.9%) .

Key Variables :

| Parameter | Optimal Range | Impact on Yield/Byproducts |

|---|---|---|

| NaOH (mol) | 1.5–1.7 | Maximizes ether yield (92.0–92.3%) |

| Epichlorohydrin (mol) | ≥1.6 | Reduces 1,3-dioctyloxy-2-propanol formation |

| TBAB (mol) | 0.00625–0.05 | Enhances reaction rate without side products |

Acid-Catalyzed Etherification

-

Conditions : 100–115°C for 5 hours, followed by NaOH-mediated ring closure and hydrolysis at 200°C .

-

Purity : ≥98% after distillation, with ≤100 ppm organohalogen contaminants .

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or alkaline conditions:

Alkaline Hydrolysis

-

Conditions : 140–230°C with salts (e.g., NaHCO₃) to decompose organohalogen byproducts .

-

Outcome : Reduces contaminants (e.g., 3-chloroprop-2-enylglycidyl ether) without significant glyceryl ether degradation .

Acidic Hydrolysis

-

Catalysts : Phosphoric acid or activated clay in N,N-substituted amides .

-

Stability : Resists decomposition at ≤140°C but degrades at higher temperatures .

Oxidation and Functionalization

1,3-Dioctyl glyceryl ether can be modified via:

Ethoxylation

-

Reaction : Addition of ethylene oxide (EO) units to the hydroxyl group .

-

Products : Dioctyl glyceryl ether ethoxylates (diC₈GE-Eₙ, n = 4.6–15.8) .

-

Applications : Enhances surfactant properties, achieving ultralow interfacial tension (IFT <0.01 mN/m) in oil recovery .

Performance Data :

| EO Units (n) | Critical Micelle Concentration (cmc) | IFT Reduction Efficiency |

|---|---|---|

| 4.6 | 5.81 × 10⁻¹⁰ mol/cm² | Ultralow IFT at 5 mM |

| 15.8 | 2.63 × 10⁻¹⁰ mol/cm² | Requires co-surfactants |

Surfactant-Driven Reactions

As an amphiphile, it participates in micelle formation and emulsion stabilization:

-

Mechanism : Hydrophobic octyl chains interact with oils, while the glycerol moiety binds water .

-

Applications : Stabilizes emulsions in enhanced oil recovery and cosmetic formulations .

Thermal and Chemical Stability

Propriétés

Numéro CAS |

24631-68-3 |

|---|---|

Formule moléculaire |

C19H40O3 |

Poids moléculaire |

316.5 g/mol |

Nom IUPAC |

1,3-dioctoxypropan-2-ol |

InChI |

InChI=1S/C19H40O3/c1-3-5-7-9-11-13-15-21-17-19(20)18-22-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |

Clé InChI |

RBGYBTJRVDFANH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCOCC(COCCCCCCCC)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.